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1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
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Overview
Description
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzene and 2-methylpropanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 1-(4-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
Uniqueness
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the presence of both fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s lipophilicity, electronic properties, and overall stability.
Biological Activity
1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one (CAS Number: 2059931-64-3) is a synthetic compound belonging to the piperidine class. It has garnered interest in pharmacological research due to its potential biological activities, particularly as a neuropharmacological agent. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 277.33 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Log P (Partition Coefficient) | Not specified |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly involving serotonin and dopamine receptors. Research suggests that it may act as an antagonist at specific receptor sites, influencing neurochemical pathways associated with mood regulation and cognitive function.
Neuropharmacology
Studies have indicated that derivatives of piperidine compounds can exhibit significant activity against various neurological disorders. For instance, compounds similar to this compound have shown promise in inhibiting monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Case Studies
- Monoamine Oxidase Inhibition : A related study demonstrated that certain piperidine derivatives exhibited potent MAO-B inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The IC50 values for these derivatives were significantly lower than traditional MAO inhibitors, indicating a higher potency and selectivity for MAO-B over MAO-A .
- Cytotoxicity Assessment : In vitro studies on piperidine derivatives have shown varying levels of cytotoxicity against cancer cell lines. For example, while some derivatives caused significant cell death at higher concentrations, others maintained viability at similar doses, suggesting a potential therapeutic window for selective targeting .
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of piperidine derivatives to enhance their therapeutic efficacy. Key findings include:
- Selectivity : Modifications in the chemical structure can lead to increased selectivity for specific receptor subtypes, which is essential for minimizing side effects.
- Reversibility : Compounds exhibiting reversible inhibition of MAO-B are preferred due to their lower toxicity profiles compared to irreversible inhibitors .
Properties
Molecular Formula |
C16H20FNO2 |
---|---|
Molecular Weight |
277.33 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C16H20FNO2/c1-10(2)15(19)13-5-4-8-18(16(13)20)14-7-6-12(17)9-11(14)3/h6-7,9-10,13H,4-5,8H2,1-3H3 |
InChI Key |
LTCCPIDEJDKPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCCC(C2=O)C(=O)C(C)C |
Origin of Product |
United States |
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